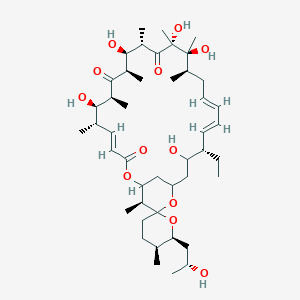

21-Hidroxioligomicina A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

21-Hydroxyoligomycin A is a rare member of the oligomycin class of compounds. It is a macrolide antibiotic isolated from the bacterium Streptomyces cyaneogriseus. This compound is known for its potent inhibitory effects on K-Ras plasma membrane localization, making it a valuable tool in cancer research .

Aplicaciones Científicas De Investigación

21-Hydroxyoligomycin A has several scientific research applications:

Cancer Research: It is used to study the inhibition of K-Ras plasma membrane localization, which is crucial in the development of certain cancers.

Antibiotic Research: It has weak antifungal and nematocidal activities, making it a subject of interest in the development of new antibiotics.

Biological Studies: Its cytotoxic effects on various cell lines make it a valuable tool for studying cell biology and cytotoxicity.

Mecanismo De Acción

Target of Action

The primary target of 21-Hydroxyoligomycin A is K-Ras , a membrane-bound GTPase . K-Ras proteins play a crucial role in regulating cell growth, proliferation, and differentiation . Mutant forms of K-Ras are prominent in many human cancers .

Mode of Action

21-Hydroxyoligomycin A acts as a potent inhibitor of K-Ras plasma membrane (PM) localization . It prevents the localization of oncogenic mutant K-Ras to the plasma membrane, which is essential for its functionality . The compound exhibits an IC50 value of 4.82 nM, indicating its high potency .

Biochemical Pathways

The inhibition of k-ras pm localization suggests potential impacts on pathways involving k-ras .

Pharmacokinetics

It is known that the compound is soluble in ethanol, methanol, dmf, and dmso, but practically insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

21-Hydroxyoligomycin A exhibits cytotoxicity, particularly against mammalian tumor cell lines . It has been reported to be cytotoxic to human colon cancer SW620 cells and human colorectal carcinoma cells . By inhibiting K-Ras PM localization, the compound may disrupt the growth and proliferation of cancer cells .

Análisis Bioquímico

Biochemical Properties

21-Hydroxyoligomycin A is known to interact with K-Ras, a membrane-bound GTPase that regulates cell growth, proliferation, and differentiation . It acts as a potent inhibitor of K-Ras plasma membrane localization, with an IC50 value of 4.82 nM .

Cellular Effects

21-Hydroxyoligomycin A has been reported to be cytotoxic to human colon cancer SW620 cells (IC50 = 14.4 μM), and to human colorectal carcinoma cells (IC50 > 3 μM) . It also inhibits the ABC transporter efflux pump P-glycoprotein (P-gp) .

Molecular Mechanism

The molecular mechanism of 21-Hydroxyoligomycin A involves the inhibition of K-Ras plasma membrane localization . Oncogenic mutant K-Ras must be localized to the plasma membrane to be functional . The study of its inhibitory mechanism of action is expected to reveal pathways and molecular targets to control K-Ras .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in ethanol, methanol, DMF, and DMSO but practically insoluble in water .

Metabolic Pathways

It is known that the compound is structurally distinct and synthesized by a separate pathway from the nemadectins .

Subcellular Localization

It is known that the compound can inhibit K-Ras plasma membrane localization .

Métodos De Preparación

21-Hydroxyoligomycin A is typically isolated from the fermentation broth of Streptomyces cyaneogriseus. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization .

Análisis De Reacciones Químicas

21-Hydroxyoligomycin A undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Comparación Con Compuestos Similares

21-Hydroxyoligomycin A is part of the oligomycin class of macrolide antibiotics. Similar compounds include:

Oligomycin A: Known for its inhibitory effects on mitochondrial ATP synthase.

Oligomycin C: Similar to oligomycin A but with slight structural differences.

Neaumycin: Another macrolide antibiotic with a unique internal diester bridge

Propiedades

Número CAS |

102042-09-1 |

|---|---|

Fórmula molecular |

C45H74O12 |

Peso molecular |

807.1 g/mol |

Nombre IUPAC |

(4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1 |

Clave InChI |

PIKJILHUPCWBCA-NMZLQNICSA-N |

SMILES |

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |

SMILES isomérico |

CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |

SMILES canónico |

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |

Apariencia |

White Lyophilisate |

Sinónimos |

(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1 |

Origen del producto |

United States |

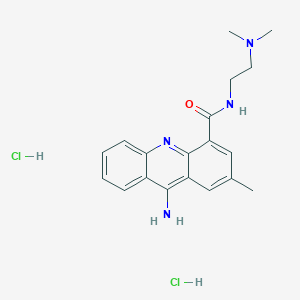

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

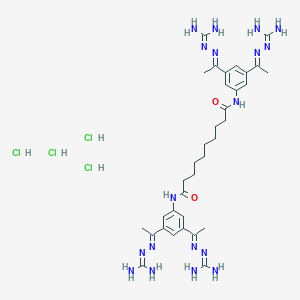

Feasible Synthetic Routes

Q1: What is the absolute configuration of 21-Hydroxyoligomycin A and how was it determined?

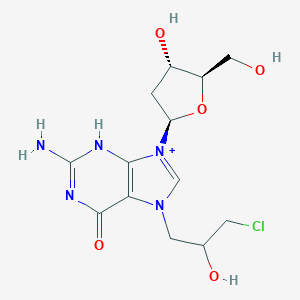

A1: The absolute configuration of 21-Hydroxyoligomycin A (1) was determined to be R at C-21. This was achieved using a combination of J-based configuration analysis from NMR data and anomalous dispersion measurements from single-crystal X-ray diffraction of its chloroform methanol solvate. [] You can find more details about this research in the paper "Structure and absolute stereochemistry of 21-hydroxyoligomycin A." []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)